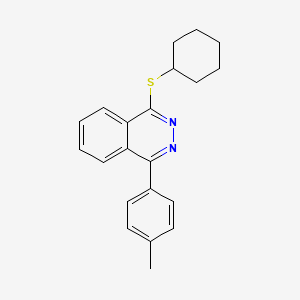

![molecular formula C21H23FN2O4 B6138526 N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide](/img/structure/B6138526.png)

N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide, commonly known as FPEB, is a chemical compound that belongs to the class of benzamide derivatives. FPEB has been widely researched due to its potential applications as a PET imaging agent for studying metabotropic glutamate receptor subtype 5 (mGluR5) in the brain.

Mecanismo De Acción

FPEB acts as a competitive antagonist of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide, meaning that it binds to the same site as glutamate, the endogenous ligand of this compound, and blocks its activity. By doing so, FPEB can modulate the activity of this compound and provide insights into its physiological and pathological functions.

Biochemical and physiological effects:

FPEB has been shown to have high affinity and selectivity for this compound in vitro and in vivo. FPEB can cross the blood-brain barrier and accumulate in brain regions that express this compound, such as the cortex, hippocampus, and striatum. FPEB has been used to study the distribution, density, and occupancy of this compound in the brain under different conditions, such as aging, drug abuse, and disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

FPEB has several advantages as a PET imaging agent for N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide. It has high affinity and selectivity for this compound, allowing for accurate and reliable measurements of this compound density and occupancy in vivo. FPEB has a relatively long half-life, which allows for prolonged imaging sessions and reduces the need for repeated injections. FPEB can also be radiolabeled with different isotopes, such as carbon-11 and fluorine-18, to provide flexibility in imaging protocols.

However, FPEB also has some limitations. It has a relatively low brain uptake compared to other PET imaging agents, which may limit its sensitivity and spatial resolution. FPEB can also bind to other receptors and transporters in the brain, such as sigma-1 receptors and P-glycoprotein, which may affect its specificity and interpretation of results.

Direcciones Futuras

There are several future directions for FPEB research. One direction is to improve its brain uptake and selectivity by modifying its chemical structure or using different radiolabeling techniques. Another direction is to explore its applications in studying other neurological and neuropsychiatric disorders, such as Parkinson's disease, depression, and anxiety. FPEB can also be used in combination with other imaging modalities, such as MRI and EEG, to provide a more comprehensive understanding of brain function and dysfunction. Overall, FPEB has great potential as a PET imaging agent for N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide and can contribute to the development of new diagnostic and therapeutic strategies for brain disorders.

Métodos De Síntesis

The synthesis of FPEB involves several steps, including the reaction of 2,4-dimethoxybenzoyl chloride with pyrrolidine to obtain N-(2,4-dimethoxybenzoyl)pyrrolidine, followed by the reaction of N-(2,4-dimethoxybenzoyl)pyrrolidine with 4-fluoro-α-methylbenzylamine to obtain N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide.

Aplicaciones Científicas De Investigación

FPEB has been widely studied as a PET imaging agent for N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide in the brain. This compound is a G protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. Abnormalities in this compound signaling have been associated with various neurological and neuropsychiatric disorders, including autism, schizophrenia, and addiction. FPEB can bind to this compound with high affinity and selectivity, making it a promising tool for studying this compound in vivo.

Propiedades

IUPAC Name |

N-[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O4/c1-27-17-7-8-18(19(12-17)28-2)21(26)23-16-11-20(25)24(13-16)10-9-14-3-5-15(22)6-4-14/h3-8,12,16H,9-11,13H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRMGRHZTRONRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2CC(=O)N(C2)CCC3=CC=C(C=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-(4-fluorophenyl)piperidine](/img/structure/B6138449.png)

![2-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6138454.png)

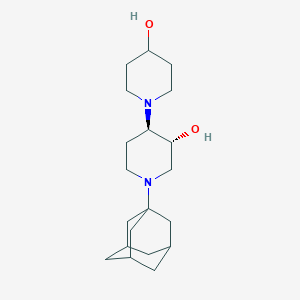

![3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol](/img/structure/B6138460.png)

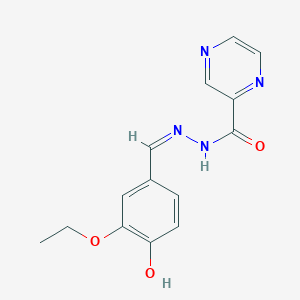

![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B6138461.png)

![5-bromo-4-chloro-2-{[(2-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B6138491.png)

![N'-[(5-bromo-1H-indol-3-yl)methylene]-1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B6138513.png)

![4-bromo-2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6138520.png)

![3-[(4-cyclohexyl-1-piperazinyl)methyl]-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6138521.png)

![7-(3,4-difluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6138522.png)

![1-(3-chlorophenyl)-6,7-dimethoxy-2-[(4-methyl-1H-imidazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6138529.png)

![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole](/img/structure/B6138530.png)